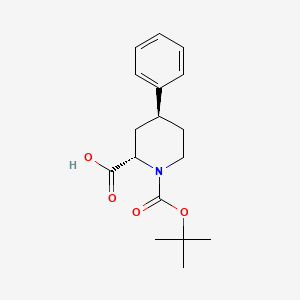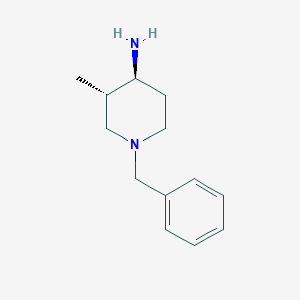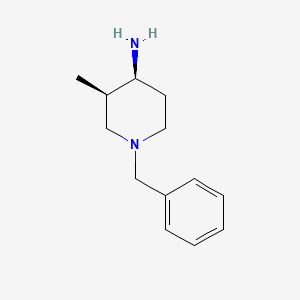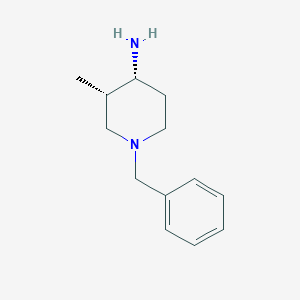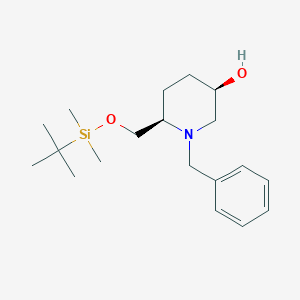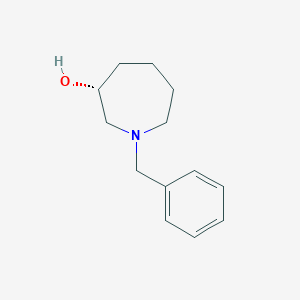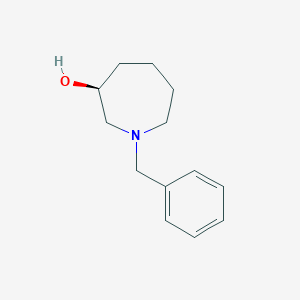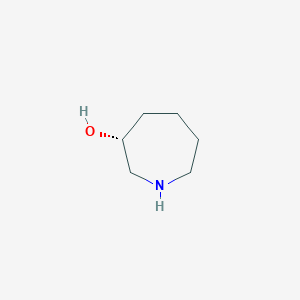![molecular formula C7H11NO2 B8189353 Rel-(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B8189353.png)
Rel-(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid can be achieved through various synthetic routes. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions: Rel-(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, Rel-(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.
Medicine: In medicine, this compound has potential applications in drug development. Its unique structure may allow for the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Rel-(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
rel-(1R,2S,5R)-2-Methoxy-6-azabicyclo[3.1.1]heptane: This compound features a methoxy group instead of a carboxylic acid group.
rel-(1R,3s,5S)-6-Azabicyclo[3.1.1]heptane-3-carboxylic acid: This compound has a different stereochemistry and a carboxylic acid group at a different position.
Uniqueness: Rel-(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group at the 2-position. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific research applications.
属性
IUPAC Name |
(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)5-2-1-4-3-6(5)8-4/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWCVZSFFPDDPK-NGJCXOISSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]2C[C@@H]1N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
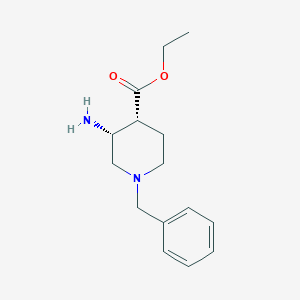
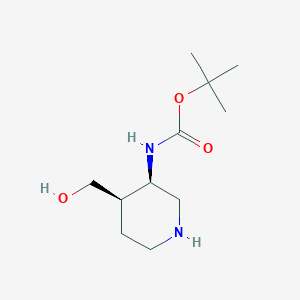
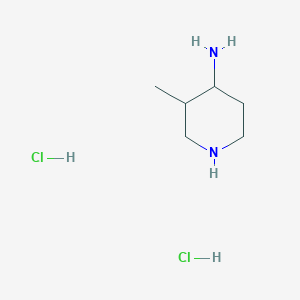
![1-Amino-1'-Boc-6-methoxy-spiro[indane-2,4'-piperidine]](/img/structure/B8189285.png)

